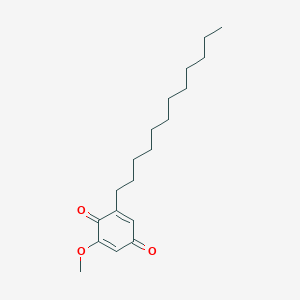
6-Dodecyl-2-methoxy-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dodecyl-2-methoxy-1,4-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that 6-Dodecyl-2-methoxy-1,4-benzoquinone possesses significant antitumor properties. A study demonstrated its ability to inhibit tumor cell proliferation through apoptosis induction in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a critical pathway for inducing cell death .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers in various cell types. It inhibits the production of nitric oxide (NO) in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, indicating potential use in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Mechanism Exploration
A detailed investigation was conducted to explore the antitumor mechanism of this compound. The study utilized various cancer cell lines and assessed the compound's effects on cell viability and apoptosis rates. Results indicated a dose-dependent inhibition of cell growth, with significant ROS generation observed at higher concentrations. This study provides insights into the potential use of this compound as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of this compound. The study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound. The findings revealed a marked decrease in pro-inflammatory cytokine production and NO levels, positioning this compound as a candidate for further development in anti-inflammatory therapies.
Potential Industrial Applications
Beyond biological applications, this compound may also have utility in materials science due to its unique chemical structure. Its properties could be harnessed for developing novel materials with specific electronic or photonic characteristics.
Propiedades
Número CAS |
4075-01-8 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-17(20)15-18(22-2)19(16)21/h14-15H,3-13H2,1-2H3 |
Clave InChI |
BCIBKWCJOCMBSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Key on ui other cas no. |
4075-01-8 |
Sinónimos |
6-DMBQ 6-dodecyl-2-methoxy-1,4-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















